molecular formula C12H12ClNO B13285828 4-Chloro-N-[(5-methylfuran-2-YL)methyl]aniline

4-Chloro-N-[(5-methylfuran-2-YL)methyl]aniline

Cat. No.: B13285828
M. Wt: 221.68 g/mol
InChI Key: OACKUKPZXLTUBU-UHFFFAOYSA-N
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Description

4-Chloro-N-[(5-methylfuran-2-yl)methyl]aniline is an organic compound with the molecular formula C12H12ClNO. It is a derivative of aniline, where the aniline nitrogen is substituted with a 4-chloro group and a 5-methylfuran-2-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-[(5-methylfuran-2-yl)methyl]aniline typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloroaniline and 5-methylfurfural.

    Reaction: The 4-chloroaniline undergoes a nucleophilic substitution reaction with 5-methylfurfural in the presence of a suitable catalyst and solvent. Common catalysts include acids or bases, and solvents such as ethanol or methanol are often used.

    Conditions: The reaction is typically carried out at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[(5-methylfuran-2-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions to facilitate substitution reactions.

Major Products

Scientific Research Applications

4-Chloro-N-[(5-methylfuran-2-yl)methyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-N-[(5-methylfuran-2-yl)methyl]aniline depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-methylaniline: Similar structure but lacks the furan ring.

    5-Methylfurfural: Contains the furan ring but lacks the aniline moiety.

    4-Chloroaniline: Lacks the furan ring and the methyl group.

Uniqueness

4-Chloro-N-[(5-methylfuran-2-yl)methyl]aniline is unique due to the presence of both the chloroaniline and the furan moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

IUPAC Name

4-chloro-N-[(5-methylfuran-2-yl)methyl]aniline

InChI

InChI=1S/C12H12ClNO/c1-9-2-7-12(15-9)8-14-11-5-3-10(13)4-6-11/h2-7,14H,8H2,1H3

InChI Key

OACKUKPZXLTUBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNC2=CC=C(C=C2)Cl

Origin of Product

United States

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